

Chemical and physical properties of Esomeprazole potassium

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Compound of Interest

Compound Name: *Esomeprazole potassium*

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An In-depth Technical Guide to the Chemical and Physical Properties of **Esomeprazole Potassium**

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical and physical properties of **Esomeprazole potassium**, a prominent proton pump inhibitor. It is designed to be a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism and synthesis.

Core Chemical and Physical Properties

Esomeprazole potassium is the potassium salt of the S-enantiomer of omeprazole.^[1] As a proton pump inhibitor, it effectively suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.^{[2][3][4]} The following table summarizes its key chemical and physical properties.

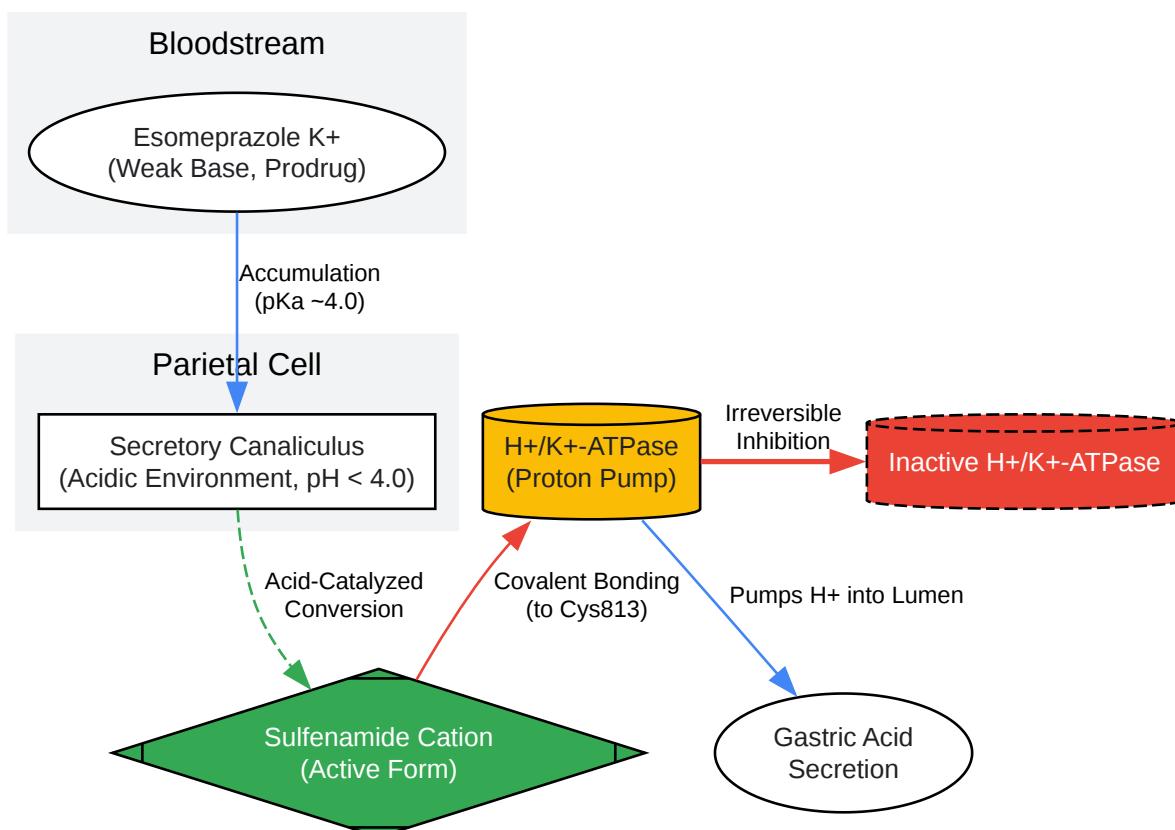
Property	Value	Source(s)
IUPAC Name	potassium 5-methoxy-2-[(S)- (4-methoxy-3,5-dimethyl-2- pyridinyl)methylsulfinyl]benzimi- dazol-1-ide	[5][6]
CAS Number	161796-84-5	[5][7][8]
Molecular Formula	C ₁₇ H ₁₈ KN ₃ O ₃ S	[3][5][8]
Molecular Weight	383.5 g/mol	[5][6]
Appearance	White to off-white solid powder	[2][9]
Melting Point	155°C; A polymorphic Form C (ethanol solvate) exhibits a DSC thermogram with an exothermic peak at 112.71 °C and an endothermic peak at 206.99 °C.	[9][10][11]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and a mixture of Methanol and DMSO (MEOH- DMSO).	[2][8][12]
pKa	Esomeprazole is a weak base with pKa values of approximately 4.0 and 9.0.	[13][14]
Polymorphism	Exists in various polymorphic forms, including Form A (methanol solvate), Form B (hydrate), Form C (ethanol solvate), and Form X.	[10][11][15]

Mechanism of Action: Proton Pump Inhibition

Esomeprazole is a prodrug that requires activation within an acidic environment.[13][16] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH catalyzes its

conversion to a reactive tetracyclic sulfenamide cation.[13][17] This active form then establishes a covalent disulfide bond with cysteine residues, particularly Cys813, on the luminal surface of the H⁺/K⁺-ATPase enzyme.[13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[13][18] Restoration of acid secretion necessitates the synthesis of new H⁺/K⁺-ATPase molecules.[13]

Proton pump inhibition by Esomeprazole.



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Caption: Proton pump inhibition by Esomeprazole.

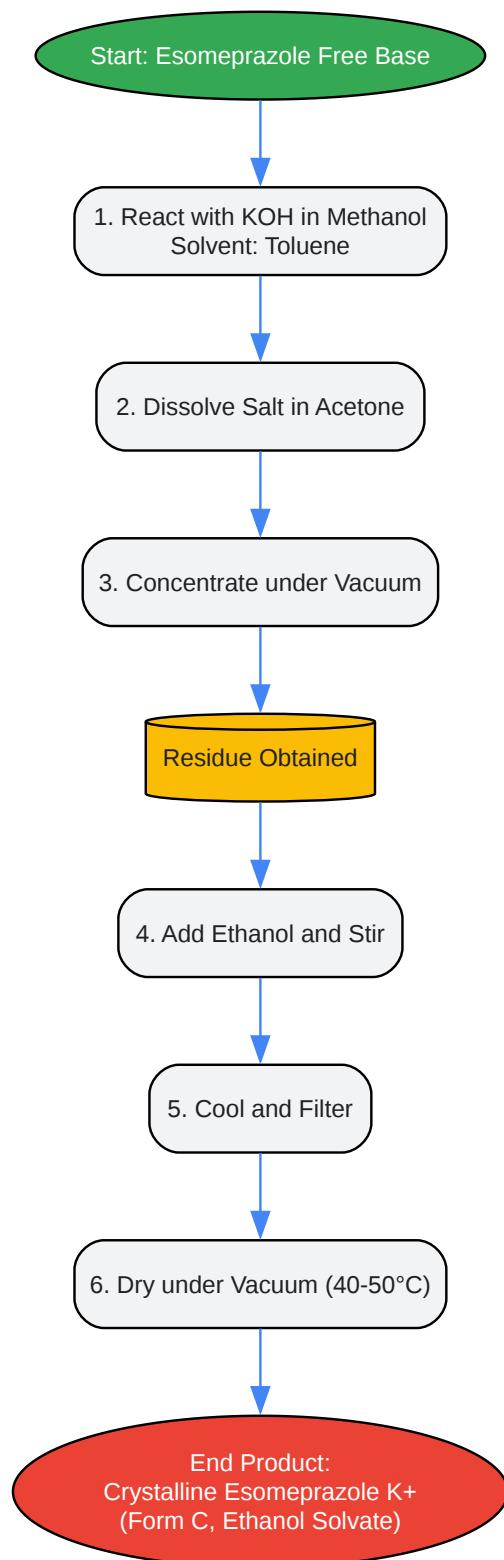
Experimental Protocols

Synthesis of Crystalline Esomeprazole Potassium (Form C)

The synthesis of specific polymorphic forms of **Esomeprazole potassium** is crucial for ensuring stability and desired pharmaceutical properties. The following protocol is based on

methods described for preparing the stable Form C ethanol solvate.[10]

- Salt Formation: React Esomeprazole free base with a potassium source, such as potassium hydroxide dissolved in methanol, to form the **esomeprazole potassium** salt.[10][19]
- Dissolution: Dissolve the resulting **esomeprazole potassium** salt in a polar aprotic solvent. Acetone is a preferred solvent for this step.[10]
- Concentration: Concentrate the solution under vacuum to obtain a residue.[10]
- Solvent Exchange and Crystallization: Add a second solvent, such as ethanol, to the residue and stir the mixture.[10]
- Isolation: Cool the mixture to facilitate crystallization and then isolate the crystalline Form C of **esomeprazole potassium** via filtration.[10]
- Drying: Dry the isolated solid under vacuum at a temperature of approximately 40-50°C.[10]



Workflow for Synthesis of Esomeprazole K+ Form C.

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Caption: Workflow for Synthesis of Esomeprazole K+ Form C.

Analytical Methodologies

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantification and purity assessment of Esomeprazole in bulk drug and pharmaceutical dosage forms.

- System: Agilent 1100 series or equivalent.[20]
- Column: C18 column (e.g., Zorbax SB C18, 250 × 4.6 mm, 5 µm).[21]
- Mobile Phase: A degassed mixture of a buffer and an organic solvent. A common composition is a 40:60 (v/v) ratio of buffer to acetonitrile. The buffer can be prepared with 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of sodium hydroxide in 1000 ml of water, with the pH adjusted to 6.8.[21]
- Flow Rate: 1.0 ml/min.[21]
- Detection: UV detection at 280 nm or 302 nm.[21][22]
- Standard Preparation: A standard stock solution is prepared by dissolving a known weight of Esomeprazole working standard in the mobile phase to achieve a specific concentration (e.g., 200 µg/ml).[21]
- Sample Preparation: For tablets, a powder equivalent to a specific dose (e.g., 40 mg) is dissolved in the mobile phase, sonicated, and diluted to the final volume. The solution is then filtered through a 0.45 µm filter before injection.[21]
- Analysis: The amount of Esomeprazole in the sample is determined by comparing the peak area from the sample chromatogram to that of the standard solution.[22]

A simple and rapid UV-spectrophotometric method can be used for the estimation of Esomeprazole.

- Solvent: Methanol.[23]
- Wavelength of Maximum Absorbance (λ_{max}): 299 nm.[23]
- Procedure:

- Prepare a stock solution of Esomeprazole in methanol (e.g., 1000 ppm).[23]
- From the stock solution, prepare a working standard solution (e.g., 100 ppm).[23]
- Create a series of dilutions to establish a calibration curve within a linear range (e.g., 2-10 µg/ml).[23]
- Measure the absorbance of the sample solution and quantify the concentration using the calibration curve.[23]
- Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[23]

Stability and Polymorphism

Esomeprazole is sensitive to heat, humidity, and light.[14][20] Stability studies are critical and are typically performed under accelerated conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH) to determine the shelf-life and appropriate storage conditions. [14][20]

The existence of multiple polymorphic forms of **Esomeprazole potassium** has been identified, including solvates and hydrates.[11] Each polymorph can have distinct physical properties, such as solubility and melting point, which can impact the drug's bioavailability and formulation characteristics.[15] Characterization of these forms is typically achieved through techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[10] For example, the patented Form C ethanol solvate is characterized by specific peaks in its XRPD pattern at 13.1 and 14.0 $^{\circ}2\Theta \pm 0.2$ $^{\circ}2\Theta$.[10] The selection and control of a specific polymorphic form are critical aspects of drug development and manufacturing.

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